![molecular formula C24H20F3N7O3S2 B607901 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide CAS No. 1235406-09-3](/img/structure/B607901.png)
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide
Overview
Description
GX-936, also known as PF-05196233, is a Nav1.7 inhibitor. GX-936 inhibit Nav1.7 through a voltage-sensor trapping mechanism, likely by stabilizing inactivated states of the channel.
Scientific Research Applications
Photodynamic Therapy Applications
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide and its derivatives have been explored for potential use in photodynamic therapy (PDT). Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting their useful properties for PDT in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anti-Inflammatory and Analgesic Properties
Compounds related to 3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide have been studied for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, revealing their potential as anti-inflammatory and analgesic agents (Küçükgüzel et al., 2013).
Pathological Pain Management
The derivatives of this compound have been explored for their effects on pathological pain models. Lobo et al. (2015) synthesized and tested several derivatives for their anti-hyperalgesic action and anti-edematogenic effects, comparable to Celecoxib, in an arthritic pain model (Lobo et al., 2015).
Anticancer and Enzyme Inhibition Potential
The compound's derivatives have shown potential in anticancer applications and enzyme inhibition. Gul et al. (2016) synthesized new benzenesulfonamides showing significant cytotoxic activities and strong inhibition of human cytosolic isoforms, which are crucial for further anti-tumor activity studies (Gul et al., 2016).
Insecticidal Activity
Fadda et al. (2017) utilized a derivative of this compound as a precursor for synthesizing various heterocycles, demonstrating insecticidal activity against the cotton leafworm (Fadda et al., 2017).
Antimicrobial Properties
Idrees, Kola, and Siddiqui (2019) synthesized derivatives incorporating benzofuran and pyrazole moieties, showing promising antimicrobial activities against bacterial strains (Idrees, Kola, & Siddiqui, 2019).
properties
IUPAC Name |
3-cyano-4-[2-[2-(1-ethylazetidin-3-yl)pyrazol-3-yl]-4-(trifluoromethyl)phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N7O3S2/c1-2-33-12-17(13-33)34-20(7-8-30-34)19-10-16(24(25,26)27)3-5-22(19)37-21-6-4-18(9-15(21)11-28)39(35,36)32-23-29-14-31-38-23/h3-10,14,17H,2,12-13H2,1H3,(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAVSLIXTXZSRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)N2C(=CC=N2)C3=C(C=CC(=C3)C(F)(F)F)OC4=C(C=C(C=C4)S(=O)(=O)NC5=NC=NS5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-[2-[2-(1-Ethylazetidin-3-Yl)pyrazol-3-Yl]-4-(Trifluoromethyl)phenoxy]-~{n}-(1,2,4-Thiadiazol-5-Yl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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